9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-11,13H,2-8H2,1H3 |
InChI Key |
JOCBUDJYACSQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 Propyl 9 Azabicyclo 3.3.1 Nonan 3 Ol and Its Analogues
Classical Approaches to Azabicyclo[3.3.1]nonane Skeletons
Traditional methods for constructing the azabicyclo[3.3.1]nonane core have historically relied on robust and well-established chemical reactions that build the bicyclic system through cyclization and annulation strategies.
Mannich Reaction-Based Annulations
The Mannich reaction is a cornerstone in the synthesis of azabicyclo[3.3.1]nonane systems. semanticscholar.org This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, followed by a second cyclization to form the bicyclic structure. The double Mannich reaction is a particularly efficient approach, often utilizing a cyclic ketone, an amine, and an aldehyde. rsc.org
A common strategy involves the condensation of a piperidin-4-one derivative with a primary amine and formaldehyde. semanticscholar.org For instance, the reaction of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds can lead to 3-azabicyclo[3.3.1]nonane derivatives through a Michael addition followed by intramolecular cyclization. researchgate.net Similarly, a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has been developed to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.orgrsc.org This method highlights the utility of readily available starting materials for constructing the core scaffold. rsc.org
Another variation employs pre-formed bis(aminol) ethers, which, when activated with agents like methyltrichlorosilane, react with cyclic ketoesters under mild conditions to afford azabicyclo[3.3.1]nonanes in high yields, avoiding the lower efficiencies of classical high-temperature protocols. thieme-connect.com The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a direct precursor to analogues of the target compound, is achieved through a reaction of benzylamine (B48309), glutaraldehyde, and acetone (B3395972) dicarboxylic acid. orgsyn.org
| Starting Materials | Reagents | Product Type | Yield | Reference |
| Aromatic Ketones | Paraformaldehyde, Dimethylamine | 3-Azabicyclo[3.3.1]nonanes | Up to 83% | rsc.org |
| Cyclic Ketoesters | Bis(aminol) ethers, Me3SiCl | N-substituted 3-Azabicyclo[3.3.1]nonanes | 75-99% | thieme-connect.com |
| 1-(3-ethoxypropyl)piperidin-4-one | Primary amines, Formaldehyde | 3,7-Diazabicyclo[3.3.1]nonan-9-ones | - | semanticscholar.org |
| Benzylamine | Glutaraldehyde, Acetone dicarboxylic acid | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | - | orgsyn.org |
Ring Expansion and Cyclization Strategies
Beyond Mannich reactions, other classical methods such as ring expansion and alternative cyclization pathways have been employed. Ring expansion strategies can be used to construct the nine-membered bicyclic system from smaller, more readily available cyclic precursors. For example, a strategy for synthesizing an oxazabicyclo[3.3.1]nonane core involved the ring expansion of a substituted cyclopentanone (B42830) to a cyclic hydroxamic acid, which facilitates the installation of an embedded nitrogen-oxygen bond. nih.gov While not a direct synthesis of the all-carbon backbone, this demonstrates the principle of ring expansion for creating related bicyclic systems.
Radical cyclizations also offer a pathway to the azabicyclo[3.3.1]nonane skeleton. An innovative "6-exo-dig" radical cyclization of a 2-(but-3-ynyl)piperidine derivative mediated by Bu3SnH was used to regioselectively form the 9-azabicyclo[3.3.1]nonane system. beilstein-journals.org More recently, a samarium(II) iodide-mediated radical cyclization has been shown to be effective for creating an indole-fused azabicyclo[3.3.1]nonane framework. rsc.org These methods provide alternative disconnections for accessing the core structure, particularly when traditional ionic pathways are challenging. beilstein-journals.orgrsc.org
Modern and Stereoselective Synthetic Techniques
More recent synthetic efforts have focused on controlling the stereochemistry of the azabicyclo[3.3.1]nonane core and its substituents, employing asymmetric catalysis and chemoenzymatic methods to access enantiomerically pure compounds.
Asymmetric Catalysis in Azabicyclo[3.3.1]nonane Construction
The development of catalytic enantioselective methods for constructing the azabicyclo[3.3.1]nonane scaffold has been a significant advancement. rsc.org Organocatalysis has emerged as a powerful tool in this area. For instance, a proline-type organocatalyst has been used to facilitate an intramolecular aldol (B89426) reaction of an aza-tethered dicarbonyl compound, leading to the first asymmetric synthesis of a morphan (2-azabicyclo[3.3.1]nonane) derivative. rsc.orgrsc.org This approach desymmetrizes a prochiral 4-N-protected aminocyclohexanone to form the nitrogen-containing ring. rsc.org
Another sophisticated strategy employs a bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis system. This method enables a cascade process to construct N-bridged [3.3.1] ring systems with excellent reactivity and stereoselectivity. nih.gov This approach is notable for its broad substrate scope and its ability to generate optically pure pseudo-natural products, which are valuable for drug discovery. nih.gov
Diastereoselective Synthesis of 3-Substituted Derivatives
For compounds like 9-propyl-9-azabicyclo[3.3.1]nonan-3-ol, controlling the stereochemistry of the substituent at the C-3 position is critical. The synthesis of 3-substituted derivatives is often achieved through the stereoselective reduction of a 3-keto precursor or by stereocontrolled addition reactions.
The reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives is a common final step to install the 3-ol functionality. The use of sodium borohydride (B1222165) to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one yields the corresponding endo-alcohol. google.com More advanced methods utilize catalyst systems, such as ruthenium complexes, for the hydrogenation of the ketone. This catalytic approach offers a more cost-effective and environmentally friendly process compared to stoichiometric borohydride reagents, producing the desired endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high diastereoselectivity. google.com Furthermore, Michael reactions of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds have been shown to produce highly substituted 3-azabicyclo[3.3.1]nonane systems, where the stereochemistry of the newly formed centers can be controlled. researchgate.net
Chemoenzymatic Approaches to Chiral Azabicyclic Systems
Chemoenzymatic methods combine the selectivity of biocatalysts with the versatility of chemical synthesis to produce chiral compounds with high enantiomeric purity. rsc.org Lipases are frequently used for the kinetic resolution or desymmetrization of intermediates. For example, the stereoselective transesterification of a meso-9-azabicyclo[3.3.1]nonanediol or the hydrolysis of its corresponding diacetate, catalyzed by various lipases, can generate chiral building blocks for alkaloid synthesis. rsc.org
Monoamine oxidases (MAOs) have also been employed in chemoenzymatic deracemization systems. rsc.org These flavin-dependent enzymes selectively oxidize one amine enantiomer to an imine, which can then be non-selectively reduced back to the racemic amine. Over several cycles, the slower-reacting, desired amine enantiomer accumulates. rsc.org This strategy has been applied to various cyclic amines and represents a powerful method for accessing enantiopure azabicyclic systems. researchgate.net
| Enzyme Class | Transformation | Substrate Type | Goal | Reference |
| Lipase | Stereoselective transesterification / hydrolysis | meso-9-Azabicyclo[3.3.1]nonanediol / diacetate | Desymmetrization to chiral diol/monoacetate | rsc.org |
| Monoamine Oxidase (MAO) | Enantioselective oxidation | Racemic amines | Deracemization | rsc.org |
Precursor Chemistry and Intermediate Compound Synthesis
The synthesis of the 9-azabicyclo[3.3.1]nonane scaffold, the core structure of this compound, relies on the strategic construction of its bicyclic ring system from acyclic or monocyclic precursors. A common and well-documented approach involves a Robinson-Schöpf type condensation reaction. This method typically utilizes precursors such as glutaraldehyde, acetonedicarboxylic acid, and a primary amine. orgsyn.org The selection of the primary amine is crucial as it determines the substituent at the N9 position of the bicyclic system. For instance, benzylamine is frequently used to introduce a benzyl (B1604629) group, which can serve as a protecting group that can be removed in a later step. orgsyn.orggoogle.com
The reaction between these precursors leads to the formation of a key intermediate, 9-substituted-9-azabicyclo[3.3.1]nonan-3-one. orgsyn.orggoogle.com For example, using benzylamine yields 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. google.com This ketone is a versatile intermediate that allows for the introduction of the hydroxyl group at the C3 position.
Reduction of the C3-keto group is a critical step in forming the desired alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride, which converts the ketone into a secondary alcohol, yielding endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.comgoogle.com The stereoselectivity of this reduction is of significant interest, with methods being developed to favor the formation of the endo isomer. For example, the use of ruthenium complex catalysts in the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives has been shown to produce the endo-alcohol with high selectivity. google.com
Once the hydroxyl group is in place, the final step towards the core scaffold is often the deprotection of the nitrogen atom, if a protecting group like benzyl was used. This is typically accomplished through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, which cleaves the benzyl group to yield endo-9-azabicyclo[3.3.1]nonan-3-ol. google.com This unprotected intermediate is then ready for N-alkylation to introduce the propyl group, affording the target compound.
Alternative strategies for constructing the bicyclo[3.3.1]nonane core include the Effenberger-type cyclization, which involves the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride. rsc.org Furthermore, functionalization at the C3 position can be achieved through different synthetic routes, such as the hydrogenation of an oxime precursor to yield an amino group, as demonstrated in the synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane. prepchem.com
Table 1: Key Intermediates and Synthetic Reagents
| Compound/Intermediate | Role in Synthesis | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Glutaraldehyde | Precursor | Condensation with an amine and acetonedicarboxylic acid | orgsyn.org |
| Acetonedicarboxylic acid | Precursor | Condensation with an amine and glutaraldehyde | orgsyn.org |
| Benzylamine | Precursor/Protecting Group Source | Condensation reaction | orgsyn.orggoogle.com |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Key Intermediate | Formed from Robinson-Schöpf type reaction | google.com |
| Sodium Borohydride | Reducing Agent | Reduction of C3-ketone to C3-alcohol | google.comgoogle.com |
| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Intermediate | Product of ketone reduction | google.com |
| Palladium on Carbon (Pd/C) | Catalyst | Hydrogenation for N-debenzylation | google.com |
| endo-9-Azabicyclo[3.3.1]nonan-3-ol | Core Scaffold Intermediate | Product of deprotection; precursor for N-propylation | google.com |
Methodological Advances in Scaffold Derivatization
Methodological advances in the derivatization of the 9-azabicyclo[3.3.1]nonane scaffold have focused on modifying the two primary reactive sites: the nitrogen atom at position 9 and the hydroxyl group at position 3. These modifications are crucial for tuning the compound's properties for various applications.
N-alkylation of the secondary amine in intermediates like 9-azabicyclo[3.3.1]nonan-3-ol is a straightforward and common derivatization strategy. To synthesize the target compound, this compound, the parent scaffold is reacted with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, typically in the presence of a base to neutralize the acid formed during the reaction. Similar N-substitution reactions have been employed to introduce a variety of functional groups, such as the fluoroethyl group in the synthesis of sigma-2 receptor ligands. nih.gov
Derivatization of the C3-hydroxyl group is another important avenue for creating analogues. The alcohol can be converted into esters, ethers, or carbamates. For example, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized by reacting the C3-hydroxyl group with various isocyanates. nih.gov This reaction, often catalyzed by organotin compounds like dibutyltin (B87310) diacetate, efficiently yields the corresponding carbamate (B1207046) derivatives, demonstrating a robust method for functionalizing this position. nih.govresearchgate.net
A significant methodological advance involves the derivatization of the nitrogen atom to create a stable nitroxyl (B88944) radical, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). acs.org ABNO has emerged as a highly reactive and efficient organocatalyst for the oxidation of alcohols, often showing enhanced reactivity compared to more sterically hindered catalysts like TEMPO. organic-chemistry.org The development of catalytic systems utilizing ABNO, such as copper/ABNO and iron/ABNO combinations, has enabled the efficient aerobic oxidation of a broad spectrum of primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions, using ambient air as the oxidant. organic-chemistry.org This functional derivatization transforms the scaffold into a powerful catalytic tool, highlighting the versatility of the 9-azabicyclo[3.3.1]nonane framework.
Table 2: Examples of Scaffold Derivatization
| Position | Reaction Type | Example Product | Significance | Reference |
|---|---|---|---|---|
| N9 | N-Alkylation | 9-(2-Fluoroethyl)-9-azabicyclo[3.3.1]nonan-3-ol derivatives | Synthesis of selective receptor ligands | nih.gov |
| C3-OH | Carbamate Formation | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate | Creation of biologically active analogs | nih.gov |
| N9 | Oxidation | 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) | Development of a highly active organocatalyst for alcohol oxidation | acs.orgorganic-chemistry.org |
| N/A | Catalyst System Development | Cu/ABNO or Fe(NO3)3/ABNO | Enables efficient and broad-scope aerobic oxidation of alcohols | organic-chemistry.org |
Conformational Analysis and Stereochemical Considerations of the 9 Azabicyclo 3.3.1 Nonan 3 Ol System
Theoretical and Experimental Conformational Studies of the Bicyclic Core
The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can theoretically exist in several forms, primarily the twin-chair (chair-chair), boat-chair, and twin-boat conformations. rsc.org For the 9-azabicyclo[3.3.1]nonan-3-ol system, extensive theoretical and experimental studies have been conducted to determine the preferred conformations of its heterocyclic rings.
The most stable conformations for the 9-azabicyclo[3.3.1]nonane core are the chair-chair (CC) and chair-boat (BC) forms. rsc.org In the chair-chair conformation, both six-membered rings adopt a chair shape. nih.gov This conformation is often observed in the solid state for various derivatives. For instance, X-ray diffraction analysis of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one revealed that both the piperidinone and piperidine (B6355638) rings adopt a chair conformation. nih.gov Similarly, the hydroperchlorate salt of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane and its corresponding tertiary alcohol were found to exist in a chair-chair form in the solid state. nih.gov
However, the boat-chair conformation, where one ring is in a chair form and the other is in a boat form, is also highly significant, particularly in solution. researchgate.netresearchgate.net Studies on 3,7-diazabicyclo[3.3.1]nonan-9-ols have shown that these compounds exist predominantly in a chair-boat conformation in solution. researchgate.net X-ray analysis has also confirmed a boat-chair conformation for certain derivatives in the solid state, such as in 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one. rsc.org The relative stability between the chair-chair and boat-chair conformers is often dictated by subtle electronic and steric effects within the molecule. researchgate.net
| Compound | Method | State | Observed Conformation | Reference |
|---|---|---|---|---|
| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | X-ray Diffraction | Solid | Chair-Chair | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate | X-ray Diffraction | Solid | Chair-Chair | nih.gov |
| 3,7-Diazabicyclo[3.3.1]nonan-9-ols | NMR Spectroscopy | Solution (CDCl₃) | Chair-Boat (Predominant) | researchgate.net |
| 9-Benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one | X-ray Diffraction | Solid | Boat-Chair | rsc.org |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | X-ray Diffraction | Solid | Chair-Boat | nih.gov |
The conformational preference in the 9-azabicyclo[3.3.1]nonan-3-ol system is significantly influenced by the presence of the bridging nitrogen atom and the hydroxyl group at the C-3 position. A key interaction that stabilizes the chair-boat conformation is the formation of an intramolecular hydrogen bond (IMHB). researchgate.net This bond can form between the lone pair of electrons on the bridging nitrogen atom (N-9) and the hydrogen atom of a pseudo-axial hydroxyl group at C-3. researchgate.netresearchgate.net This interaction makes the chair-boat form energetically more favorable than the chair-chair conformation in many cases, especially in non-polar solvents. researchgate.net
The puckering of the rings is also affected by transannular interactions. In some 3-oxa-7-azabicyclo[3.3.1]nonane derivatives, the distance between the oxygen (O-3) and nitrogen (N-7) atoms is less than the sum of their van der Waals radii, leading to a flattening of the oxygen-containing ring and increased puckering of the nitrogen-containing ring. researchgate.net These non-bonded interactions are critical in determining the precise geometry and stability of the bicyclic core.
Stereoisomerism and Diastereomeric Relationships in 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol
Due to the chiral center at C-3, the hydroxyl group can have two different spatial orientations, leading to two diastereomers: exo and endo. google.comgoogle.com According to IUPAC nomenclature for bicyclic systems, the exo descriptor is used when the substituent is oriented toward the highest-numbered bridge (the C-9 methylene (B1212753) group in this case), while the endo descriptor is used when it is oriented away from it. qmul.ac.uk In the context of a chair conformation for the piperidine ring, the equatorial hydroxyl group is generally designated as exo, and the axial hydroxyl group is referred to as endo.
The synthesis of these diastereomers can be achieved with high selectivity through the reduction of the corresponding ketone, 9-propyl-9-azabicyclo[3.3.1]nonan-3-one. The choice of reducing agent and reaction conditions determines the stereochemical outcome. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride (B1222165) in methanol (B129727) preferentially yields the endo-alcohol. google.compatsnap.com Even higher selectivity for the endo isomer has been achieved through catalytic hydrogenation using specific ruthenium complexes, which can yield endo:exo ratios exceeding 99:1. google.compatsnap.com
| Precursor | Reagent/Catalyst | Product | Selectivity (endo:exo) | Reference |
|---|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride / Methanol | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | High (not quantified) | google.compatsnap.com |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | H₂, RuCl₂[(S)-binap][(R)-iphan] | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 99.3 : 0.7 | patsnap.com |
The this compound molecule is chiral, possessing stereogenic centers at C-1 and C-5, in addition to C-3. nih.gov Consequently, it exists as a pair of enantiomers. The generation of enantiomerically pure forms of this and related compounds is of significant interest for pharmacological studies. google.com
Several strategies can be employed to obtain single enantiomers. One common method is the resolution of a racemic mixture. This can be accomplished by forming diastereomeric esters with a chiral resolving agent, which can then be separated by crystallization or chromatography, followed by hydrolysis to yield the pure enantiomers. researchgate.net Another approach is kinetic resolution, where an enzyme, such as a lipase, selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer. researchgate.net Furthermore, asymmetric synthesis, starting from a chiral precursor (a "chiral pool" approach), has been successfully used to prepare enantiomerically pure compounds containing the azabicyclo[3.3.1]nonane scaffold. d-nb.info
Dynamic Conformational Processes and Invertomer Distributions
In addition to the static conformational and stereochemical features, the 9-azabicyclo[3.3.1]nonan-3-ol system exhibits dynamic processes. A key dynamic equilibrium involves the inversion of the bridging nitrogen atom. The nitrogen atom in the 9-position is typically sp³-hybridized and pyramidal, allowing it to undergo rapid inversion at room temperature. academie-sciences.fr
For N-substituted derivatives like this compound, this nitrogen inversion leads to an equilibrium between two distinct invertomers. fao.org In one invertomer, the N-propyl group occupies an equatorial position relative to the piperidine ring, while in the other, it is in an axial position. academie-sciences.fr The relative populations of these axial and equatorial invertomers can be influenced by solvent polarity and other structural features. academie-sciences.fr These dynamic conformational interconversions can be studied using techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy and computational modeling, which provide insight into the energy barriers and equilibrium distributions of the different conformational states. academie-sciences.fr
Structure Activity Relationship Sar Studies of 9 Propyl 9 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Elucidation of Essential Structural Features for Biological Interaction
The biological activity of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol derivatives is fundamentally linked to their rigid and sterically defined bicyclic core. This 9-azabicyclo[3.3.1]nonane framework is a predominant feature in many biologically active natural products and synthetic compounds, valued for its specific three-dimensional arrangement of functional groups. ontosight.airesearchgate.net The key structural components essential for interaction include the bridged ring system, the nitrogen atom at the 9-position, and the hydroxyl group at the 3-position. ontosight.ai
Impact of N-Substitution on Ligand-Target Recognition
The substituent attached to the nitrogen atom at position 9 plays a pivotal role in modulating the affinity and selectivity of these derivatives for their biological targets, particularly the sigma (σ) receptors. nih.gov Structure-activity relationship studies on a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have demonstrated that the nature of the N-substituent is a major determinant of binding potency. researchgate.netresearchgate.net
For instance, modifying the N-benzyl group in a lead compound led to the development of ligands with significantly enhanced selectivity for the σ2 receptor over the σ1 receptor. nih.govresearchgate.net Derivatives incorporating specific N-substituents, such as 4-aminophenethyl or 4-aminobutyl chains, have shown high affinity and excellent selectivity for σ2 receptors. researchgate.net These findings underscore the importance of the N-substituent in exploring the chemical space around the binding pocket of the target receptor. The size, length, and electronic properties of the N-substituent can be fine-tuned to achieve desired pharmacological profiles.
Below is a table summarizing the binding affinities of selected N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ1 and σ2 receptors, illustrating the impact of N-substitution.
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| WC-26 | 4-Fluorobenzyl | 1437 | 2.58 | 557 |
| WC-59 | 4-(N,N-dimethylamino)benzyl | 1711 | 0.82 | 2087 |
| 6 | Benzyl (B1604629) | - | - | 31 |
Data sourced from studies on sigma receptor ligands. nih.gov
Role of the Hydroxyl Group at Position 3 in Biological Activity and Hydrogen Bonding
The hydroxyl group at the C-3 position is another critical functional group that significantly influences the biological activity of 9-azabicyclo[3.3.1]nonane derivatives. ontosight.ai Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions within the active site of a receptor. rsc.org The stereochemical orientation of this hydroxyl group, whether it is in the axial (endo) or equatorial (exo) position, profoundly affects binding affinity.
Esterification of the hydroxyl group is a common strategy to create derivatives with altered physicochemical properties and potentially different biological activities. For example, the formation of a diphenylchloroacetate ester from the parent alcohol highlights a potential avenue for pharmacological modulation. ontosight.ai While the hydroxyl group is capable of forming strong hydrogen bonds, crystallographic studies of some derivatives have shown that packing can be dominated by weaker intermolecular forces like C─H…O interactions, indicating a complex interplay of forces in the solid state. researchgate.net Nevertheless, in the context of a biological receptor, the hydrogen bonding potential of the C-3 hydroxyl group is considered a key contributor to ligand-target recognition and binding stability.
Modifications of the Bicyclic Carbon Skeleton and their Functional Consequences
The bicyclo[3.3.1]nonane skeleton provides a rigid and predictable framework for the spatial arrangement of pharmacophoric elements. While direct modifications to the carbon backbone of this compound are less commonly explored compared to substitutions at the nitrogen or C-3 hydroxyl group, the integrity of this core structure is paramount. The bicyclic system's inherent strain and conformational properties are defining features of its chemical character. oregonstate.edu
Stereochemical Modulation of Biological Activity
Stereochemistry is a critical factor governing the biological activity of 9-azabicyclo[3.3.1]nonan-3-ol derivatives. nih.gov The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like receptors and enzymes. Two primary stereochemical aspects are of high importance for this class of compounds: the conformation of the bicyclic system and the orientation of the substituent at the C-3 position.
The 9-azabicyclo[3.3.1]nonane ring system can adopt different conformations, with the twin-chair form often being the most stable. researchgate.net This conformation places substituents in well-defined spatial positions. The orientation of the hydroxyl group at C-3 is particularly crucial. Derivatives where this group is in the endo position have different biological profiles than their exo counterparts. google.com For example, in the development of σ2 receptor ligands, the α-orientation of the carbamate (B1207046) group at C-3 (corresponding to an axial hydroxyl in the chair conformation) was found to be essential for high affinity. nih.gov This stereochemical preference highlights the highly specific nature of the ligand-receptor interaction, where only one stereoisomer fits optimally into the binding pocket. The synthesis of stereochemically pure isomers is therefore a key objective in the development of potent and selective therapeutic agents based on this scaffold. google.com
In Vitro Ligand Target Interaction Profiling and Selectivity
Receptor Binding Affinity Studies
The affinity of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol and related compounds for various receptors, including muscarinic, nicotinic, and sigma receptors, has been evaluated to determine their binding characteristics. The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane scaffold is a key feature that can enhance binding affinity to biological targets.
Quantitative radioligand binding assays are instrumental in determining the affinity of a ligand for a specific receptor. While specific data for this compound is not extensively available in the public domain, studies on analogous compounds within the 9-azabicyclo[3.3.1]nonane class have shown notable affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, derivatives of this scaffold have been investigated for their potential as nAChR ligands.
Competitive binding experiments are employed to assess the relative affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand. Research on derivatives of the core 9-azabicyclo[3.3.1]nonane structure has indicated interactions with various receptor types. For example, certain substituted granisetron (B54018) derivatives, which share a similar bicyclic amine structure, have demonstrated low nanomolar binding affinity for the human serotonin (B10506) (5-HT3A) receptor. This suggests that the 9-azabicyclo[3.3.1]nonane framework can be a key determinant for high-affinity receptor binding.
Table 1: Receptor Binding Affinity Data for Related Compounds This table is representative of data for analogous compounds and not this compound itself.
| Compound Class | Receptor Subtype | Binding Affinity (Ki) |
| Substituted Granisetron Derivatives | 5-HT3A | Low Nanomolar |
| 9-Azabicyclo[3.3.1]nonane Analogs | Nicotinic Acetylcholine Receptors | Varies with substitution |
Functional Assays for Agonist, Antagonist, and Inverse Agonist Characterization
Functional assays are critical for characterizing the biological activity of a compound at its target receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
Calcium mobilization assays are another key functional assay, particularly for receptors that signal through changes in intracellular calcium concentration, such as the 5-HT3 receptor. Studies on 5-HT3 receptor antagonists have utilized calcium flux activity assays in HEK-293T cells expressing the receptor to characterize the functional antagonism of test compounds. This methodology is applicable to assess the potential antagonist properties of this compound at relevant ion channels.
Enzyme Inhibition and Activation Studies
Beyond receptor interactions, the potential for this compound and its derivatives to modulate enzyme activity has also been an area of interest.
A significant finding is the identification of 9-azabicyclo[3.3.1]nonan-3-ol derivatives as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is an enzyme responsible for the degradation of N-acylethanolamines, a class of bioactive lipids. Inhibition of this enzyme can lead to increased levels of these lipids, which may have therapeutic effects. While specific inhibitory concentrations (IC50) for this compound are not detailed in the available literature, the core structure is recognized as a promising scaffold for the development of potent NAAA inhibitors.
Table 2: Enzyme Inhibition Profile for Related Compounds This table is representative of data for analogous compounds and not this compound itself.
| Compound Class | Target Enzyme | Activity |
| 9-Azabicyclo[3.3.1]nonan-3-ol Derivatives | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Inhibitor |
Neurotransmitter Transporter Interaction Assays (e.g., DAT, NET, SERT)
No data is available from in vitro assays to characterize the binding affinity or inhibitory activity of this compound at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or the serotonin transporter (SERT).
Receptor Selectivity and Polypharmacology Assessment
There is no published information detailing the receptor selectivity profile or polypharmacological assessment of this compound. Screening panels to determine its affinity for a wider range of biological targets have not been reported in the available literature.
Mechanistic Elucidation of Biological Activity at the Molecular Level
Molecular Mechanism of Action at Identified Biological Targets
There is no available research detailing the specific molecular interactions of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol with any identified biological targets.
Signaling Pathway Investigations Downstream of Receptor Activation
Information regarding the signaling pathways modulated by the activation of receptors by this compound is not present in the scientific literature.
Allosteric Modulation of Receptor Function
There are no studies to suggest or confirm that this compound acts as an allosteric modulator at any receptor.
Ligand-Induced Receptor Conformational Changes
Data on the specific conformational changes induced in a receptor upon binding of this compound is currently unavailable.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target receptor.
Virtual screening utilizes docking to rapidly screen large libraries of compounds against a biological target to identify potential "hits" or lead compounds. For the 9-azabicyclo[3.3.1]nonane scaffold, this approach has been instrumental. Researchers have synthesized and evaluated series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as ligands for the sigma-2 (σ2) receptor, which is overexpressed in many tumor cell lines. nih.govnih.gov Through such studies, which combine synthesis with biological evaluation, compounds with high affinity and selectivity are identified. Virtual screening of a library of diverse N-substituted derivatives of the core 9-azabicyclo[3.3.1]nonan-3-ol scaffold could similarly identify novel candidates for various therapeutic targets. This process allows for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources.
For example, in the development of σ2 receptor ligands, a series of analogs were synthesized based on the 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate core. The binding affinities of these compounds were determined, leading to the identification of highly potent and selective ligands. nih.govnih.gov
| Compound | Substitution at N9 Position | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|---|
| WC-26 | Propargyl | 2.58 | 1438 | 557 |
| WC-59 | 2-fluoroethyl | 0.82 | 1711 | 2087 |
Once a hit is identified, molecular docking provides a model of its binding pose within the receptor's active site. This model is crucial for understanding the molecular basis of its activity. For a molecule like 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol, docking simulations can predict how its key functional groups interact with amino acid residues in a target binding pocket.
Hydrogen Bonding: The hydroxyl group at the C3 position is a potential hydrogen bond donor and acceptor, likely forming critical interactions with polar residues (e.g., serine, threonine, or aspartate) in a binding site.
Hydrophobic Interactions: The rigid bicyclic core and the N-propyl group provide a significant hydrophobic character, favoring interactions with nonpolar residues such as leucine, isoleucine, and valine.
Ionic/Polar Interactions: The tertiary amine at the N9 position, being basic, can be protonated under physiological conditions, allowing it to form a salt bridge with an acidic residue like aspartate or glutamate.
Computational studies on related, more conformationally rigid azabicyclo[3.3.1]nonane derivatives targeting the mu-opioid receptor (MOR) and dopamine (B1211576) D3 receptors have demonstrated how the core scaffold orients within the binding site to establish these types of interactions. nih.gov These simulations guide further chemical modifications to enhance potency and selectivity.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dovepress.com This allows for the assessment of the stability of the docked pose and a deeper understanding of the conformational changes that occur upon binding.
The 9-azabicyclo[3.3.1]nonane skeleton is conformationally flexible and can exist in several forms, most notably the chair-chair and chair-boat conformations. acs.orgnih.gov Experimental techniques like NMR and X-ray crystallography have confirmed the existence of these conformers for related structures. nih.govresearchgate.net MD simulations can model the conformational landscape of this compound both in solution and within the confines of a receptor's binding pocket. These simulations can reveal which conformer is preferentially bound and map the energy barriers between different conformational states, providing a more complete picture than static models alone.
MD simulations are crucial for validating the binding poses predicted by molecular docking. By simulating the ligand-receptor complex in a solvated, physiological environment for tens to hundreds of nanoseconds, researchers can assess the stability of the predicted interactions. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, are monitored. A stable, low RMSD value over the course of the simulation suggests a stable binding mode. Conversely, if the ligand diffuses away from the binding site or undergoes significant conformational changes that disrupt key interactions, the initial docking pose may be considered unstable. This dynamic analysis provides greater confidence in the predicted binding mode and is essential for guiding lead optimization. nih.gov
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, including ab initio and density functional theory (DFT) methods, are used to investigate the electronic properties of molecules with high accuracy. mdpi.com These methods provide fundamental insights into a molecule's geometry, electronic structure, and reactivity that are not captured by classical molecular mechanics force fields used in docking and MD.
For the bicyclo[3.3.1]nonane core, QM calculations have been used to investigate the molecular structures and energy differences between its various conformers. researchgate.net For this compound, QM calculations can be applied to:
Determine Accurate Molecular Geometries: QM can optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate Electronic Properties: Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. The MEP, for instance, can highlight the electron-rich regions (like the nitrogen and oxygen atoms) that are likely to engage in electrostatic or hydrogen-bonding interactions.
Predict Reactivity: The calculated electronic properties can help predict the molecule's reactivity and metabolic stability.
Parameterize Force Fields: QM calculations are often used to derive accurate parameters (e.g., partial atomic charges, bond and angle force constants) for use in classical MD simulations, leading to more reliable and physically meaningful simulation results.
By integrating these computational techniques, a comprehensive understanding of the molecular behavior of this compound can be achieved, accelerating its potential development for therapeutic applications.
Advanced Analytical Methodologies for Research and Structural Elucidation of Novel Derivatives
Chromatographic Method Development for Purification and Separation (e.g., Chiral HPLC)
The purification and separation of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol derivatives, particularly the resolution of enantiomers, represent a significant analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for achieving this separation, enabling the isolation and quantification of individual stereoisomers.
The development of a robust chiral HPLC method involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition. For compounds with the bicyclo[3.3.1]nonane framework, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated considerable success. The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the specific derivative.
A typical method development workflow would involve screening various commercially available chiral columns with a range of mobile phases. For instance, in a normal-phase system, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are commonly employed. The addition of a small percentage of an amine modifier, such as diethylamine (B46881) or triethylamine, is often necessary to improve peak shape and reduce tailing for basic compounds like this compound.
Table 1: Illustrative Chiral HPLC Parameters for Separation of Bicyclo[3.3.1]nonane Derivatives
| Parameter | Condition |
| Stationary Phase | Immobilized Polysaccharide-based CSP |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 220 nm) and/or Polarimetric |
| Column Temperature | 25 °C |
This table presents a generalized set of starting conditions. Actual parameters must be optimized for each specific analogue.
The use of dual detection, combining a UV detector with a polarimetric detector, provides valuable information. The UV detector allows for quantification, while the polarimetric detector can help in identifying the elution order of the enantiomers.
Advanced Spectroscopic Techniques for Structural Characterization of New Analogues and Intermediates
The unambiguous determination of the chemical structure, including the relative and absolute stereochemistry of novel this compound derivatives, relies on a combination of advanced spectroscopic methods.
Application in Stereochemical Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex stereochemical relationships within the bicyclic framework. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts.
Of particular importance for stereochemical assignment is the Nuclear Overhauser Effect (NOE), which is observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. The presence of NOE cross-peaks between specific protons indicates their spatial proximity. For instance, the observation of an NOE between a proton on the propyl group and a proton on the bicyclic core can help define the orientation of the N-substituent. Similarly, the stereochemistry of the hydroxyl group at the C3 position (endo or exo) can be determined by observing NOEs between the H3 proton and other protons within the ring system.
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This technique has been successfully applied to related 3,7-diheterabicyclo[3.3.1]nonan-9-ols to elucidate their solid-state conformations and stereochemistry.
Elucidation of Novel Reaction Products
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of the molecular formula of a novel derivative or an unexpected reaction product. This information is critical in the early stages of characterizing new chemical entities.
When coupled with chromatographic techniques (e.g., LC-HRMS), this method can also be used to identify and characterize impurities and byproducts in a reaction mixture, providing valuable insights into reaction mechanisms.
Purity Assessment and Characterization of Stereochemical Integrity
Ensuring the chemical and stereochemical purity of this compound derivatives is paramount for their use in further research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
The enantiomeric excess (e.e.), a measure of the stereochemical purity of a chiral sample, is typically determined using chiral HPLC. By integrating the peak areas of the two enantiomers, the percentage of each in the mixture can be calculated, providing a quantitative measure of the sample's enantiomeric purity.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Application |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (e.e.), purification of stereoisomers. |
| 2D NMR (COSY, HSQC, HMBC) | Complete assignment of ¹H and ¹³C NMR spectra, structural elucidation of new compounds. |
| NOESY/ROESY | Determination of relative stereochemistry through spatial proximity of protons. |
| X-ray Crystallography | Definitive determination of three-dimensional structure and absolute stereochemistry of crystalline compounds. |
| HRMS | Accurate mass measurement for the determination of elemental composition. |
| qNMR | Determination of the absolute purity of a sample. |
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Chemically Diverse Azabicyclo[3.3.1]nonane Analogues
The azabicyclo[3.3.1]nonane scaffold is a privileged structure found in numerous bioactive natural products. nih.gov The inherent structural features of this scaffold have spurred considerable interest in the synthesis of its derivatives for various applications, including as potential therapeutics for psychotic and neurodegenerative disorders, as well as cytotoxic agents. nih.gov
Future efforts in this area will likely focus on the development of novel synthetic protocols to generate a wider array of analogues of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol. A key objective is the creation of compound libraries with diverse functional groups and stereochemical arrangements. One promising approach involves multicomponent cascade reactions, which allow for the one-pot synthesis of highly functionalized ABCN derivatives from simple starting materials. nih.govacs.org Such methods are amenable to combinatorial and parallel synthesis, facilitating the rapid generation of natural product-like molecules. nih.govacs.org
Research will also likely explore late-stage functionalization of the ABCN core. This strategy allows for the introduction of chemical diversity at a later step in the synthetic sequence, providing a more efficient way to produce a variety of analogues. For instance, the regioselective formation of enol triflates from 2-azabicyclo[3.3.1]nonane ketones followed by indolization has been shown to be an effective method for constructing key indole intermediates. acs.org Adapting such methodologies to the 9-azabicyclo[3.3.1]nonane system will be a key area of investigation.
| Synthetic Strategy | Key Features | Potential for Diversity |
| Multicomponent Cascade Reactions | One-pot synthesis, use of simple substrates. nih.govacs.org | High, allows for variation of multiple substituents in a single step. |
| Late-Stage Functionalization | Introduction of diversity at the end of the synthesis. acs.org | High, enables rapid creation of a library of analogues from a common intermediate. |
| Tandem Diverted Tsuji–Trost Process | Combination of photochemical and palladium-catalyzed reactions. nih.gov | Broad substrate scope, allows for incorporation of various functional groups. nih.gov |
Development of Chemical Probes for Novel Biological Target Identification
Chemical probes are essential tools for dissecting biological pathways and identifying new therapeutic targets. rjpbr.com The rigid scaffold of this compound makes it an attractive starting point for the design of such probes. By attaching reporter groups, such as fluorescent tags or biotin, to the ABCN core, researchers can create molecules capable of binding to specific biological targets and enabling their visualization and isolation.
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer. researchgate.net Some of these derivatives have shown high affinity and selectivity for the σ2 receptor, making them valuable as molecular probes in oncology. researchgate.net Future work will likely involve the synthesis of derivatives of this compound functionalized with moieties suitable for use as chemical probes. For example, the synthesis of granisetron (B54018) derivatives with appended BODIPY fluorophores has demonstrated the feasibility of creating fluorescent ligands based on the azabicyclo[3.3.1]nonane scaffold for studying the 5-HT3 receptor. acs.org
The development of such probes will facilitate a deeper understanding of the biological roles of various receptors and enzymes, and may lead to the identification of novel drug targets.
Integration with Advanced Screening Technologies (e.g., Fragment-Based Drug Discovery)
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of lead compounds. frontiersin.orgnih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. frontiersin.orgnih.gov The rigid, three-dimensional structure of the azabicyclo[3.3.1]nonane core makes it an ideal scaffold for the design of fragment libraries.
Future research will focus on the synthesis of fragment libraries based on the this compound scaffold. These libraries will be designed to explore a wide range of chemical space while maintaining favorable physicochemical properties. The integration of these libraries with advanced screening technologies, such as native mass spectrometry and nuclear magnetic resonance spectroscopy, will enable the rapid identification of fragments that bind to specific targets of interest. frontiersin.orgnih.gov
Once a fragment hit is identified, computational methods can be used to guide its elaboration into a more potent and selective lead compound by growing, merging, or linking fragments. This approach has the potential to accelerate the drug discovery process and lead to the development of novel therapeutics for a variety of diseases.
Exploration of Azabicyclo[3.3.1]nonane Scaffolds in Material Science and Catalysis Research
While the primary focus of research on azabicyclo[3.3.1]nonane derivatives has been in medicinal chemistry, their unique structural and chemical properties also make them attractive candidates for applications in material science and catalysis.
In the realm of material science, the rigid bicyclic framework of these compounds can be incorporated into polymers to create materials with specific mechanical and thermal properties. For instance, novel polycationic materials based on 9-thia-, 9-aza-, and 9-selena[3.3.1]bicyclononanes have been synthesized and proposed as DNA-transfecting polymers. mdpi.com Further research could explore the use of this compound derivatives in the development of advanced materials.
In catalysis, derivatives of azabicyclo[3.3.1]nonane have been investigated for their potential as catalysts or ligands in asymmetric synthesis. rsc.org The chiral nature of many of these compounds makes them well-suited for inducing stereoselectivity in chemical reactions. 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical, has been shown to be a highly active organocatalyst for the oxidation of alcohols. biosynth.commdpi.com Future work could focus on developing novel catalysts based on the this compound scaffold for a variety of organic transformations.
| Application Area | Potential Use of Azabicyclo[3.3.1]nonane Derivatives |
| Material Science | Development of advanced polymers with specific properties, DNA-transfecting agents. mdpi.com |
| Catalysis | Asymmetric catalysts and ligands, organocatalysts for oxidation reactions. rsc.orgbiosynth.com |
Methodological Innovations in Synthetic Accessibility and Scaffold Diversity
Continued progress in the exploration of this compound and its analogs is contingent upon the development of new and efficient synthetic methodologies. A key focus of future research will be to enhance the synthetic accessibility of the azabicyclo[3.3.1]nonane core and to develop strategies for increasing scaffold diversity.
One area of innovation lies in the development of novel tandem and cascade reactions that allow for the construction of the bicyclic framework in a single step from simple starting materials. For example, a one-pot tandem Mannich annulation has been developed for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. dntb.gov.ua Another promising approach involves a tandem diverted Tsuji–Trost process for the rapid synthesis of 2-azabicyclo[3.3.1]nonanes. nih.gov Adapting these and other novel synthetic strategies to the 9-azabicyclo[3.3.1]nonane system will be a priority.
Furthermore, diversity-oriented synthesis (DOS) has emerged as a powerful strategy for producing structurally diverse collections of small molecules. researchgate.net Applying the principles of DOS to the synthesis of azabicyclo[3.3.1]nonane derivatives will enable the exploration of a much broader range of chemical space, increasing the probability of discovering compounds with novel biological activities or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
